![molecular formula C19H20N4O2 B11647090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B11647090.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a methoxybenzylidene group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
准备方法
合成路线和反应条件
(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-甲氧基苄叉基)-2-甲基丙烷酰肼的合成通常涉及一个多步骤过程。第一步通常包括苯并咪唑核的形成,然后引入酰肼基团。最后一步是在酸性或碱性条件下与 4-甲氧基苯甲醛进行缩合反应,生成所需的产物。这些反应中常用的试剂包括水合肼、苯并咪唑和 4-甲氧基苯甲醛。
工业生产方法
虽然该化合物的具体工业生产方法尚未充分记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。可以使用连续流动反应器和自动化合成平台来提高效率和可重复性。
化学反应分析
反应类型
(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-甲氧基苄叉基)-2-甲基丙烷酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 可以用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 亲核取代反应可以在苯并咪唑环或甲氧基苄叉基上发生。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 卤代溶剂和胺或硫醇等亲核试剂。
主要生成产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯并咪唑衍生物。
科学研究应用
(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-甲氧基苄叉基)-2-甲基丙烷酰肼已被用于各种科学研究应用,包括:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为抗菌或抗癌剂的潜力。
医药: 研究其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发新型材料和化学工艺。
作用机理
(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-甲氧基苄叉基)-2-甲基丙烷酰肼的作用机理涉及其与特定分子靶标的相互作用。已知苯并咪唑部分与 DNA 和蛋白质相互作用,可能抑制其功能。酰肼键允许形成可修饰生物分子的反应性中间体,从而产生治疗效果。甲氧基苄叉基可能增强化合物穿透细胞膜并到达细胞内靶标的能力。
作用机制
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The hydrazide linkage allows for the formation of reactive intermediates that can modify biological molecules, leading to therapeutic effects. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
类似化合物
苯并咪唑衍生物: 2-氨基苯并咪唑和 5,6-二甲基苯并咪唑等化合物具有结构相似性。
酰肼衍生物: 异烟肼和肼苯哒嗪等化合物由于存在酰肼基团而具有结构相关性。
甲氧基苄叉基衍生物: 4-甲氧基苯甲醛及其衍生物等化合物具有甲氧基苄叉基部分。
独特性
(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-甲氧基苄叉基)-2-甲基丙烷酰肼的独特性在于其苯并咪唑、酰肼和甲氧基苄叉基的组合。这种独特的结构使其能够与多种分子靶标相互作用,使其成为各种应用的多功能化合物。
属性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C19H20N4O2/c1-14(12-23-13-20-17-5-3-4-6-18(17)23)19(24)22-21-11-15-7-9-16(25-2)10-8-15/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ |
InChI 键 |
MKPWOBWCKUBLTF-SRZZPIQSSA-N |
手性 SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)OC |
规范 SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


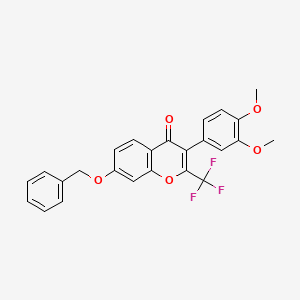
![(4E)-3-{[(4-Chlorophenyl)sulfanyl]methyl}-4-[(2-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11647019.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647021.png)
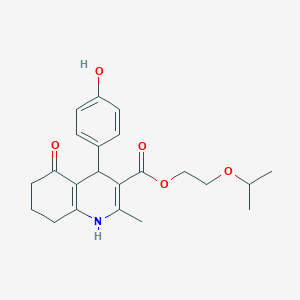
![N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B11647033.png)
![2,3-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647042.png)
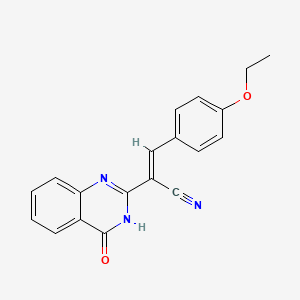
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11647054.png)
![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647055.png)
![N-[(2Z)-2-{[(3-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoyl]glycine](/img/structure/B11647057.png)
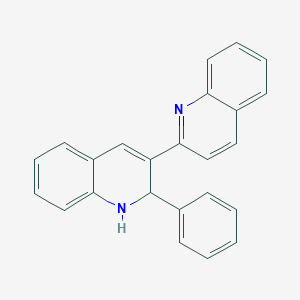
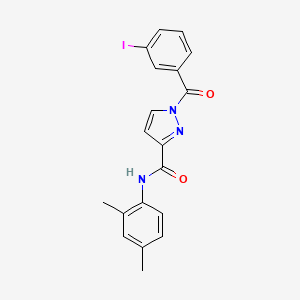

![{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11647096.png)
